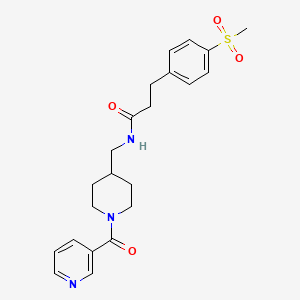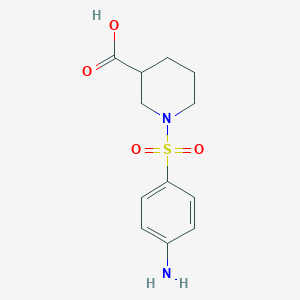![molecular formula C24H25N3O2 B2483532 N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine CAS No. 537011-52-2](/img/structure/B2483532.png)
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine" is a complex organic molecule that may be involved in various research contexts, including material science, pharmaceuticals, and chemical synthesis. Its structure suggests involvement in fluorescence enhancement and potential for use in drug discovery as a precursor or intermediate in synthesis reactions.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired structural complexity. For instance, the synthesis of similar compounds has been detailed through reactions like condensation, coupling, and substitution, utilizing various catalysts and conditions to achieve high yield and specificity (Yang, Chiou, & Liau, 2002).
Molecular Structure Analysis
The molecular structure of such compounds can be characterized by techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the spatial arrangement of atoms, electronic configuration, and molecular interactions. The structure is crucial for understanding the compound's reactivity and physical properties (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Chemical Reactions and Properties
The chemical behavior of "N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine" would be influenced by its functional groups and molecular structure. Reactions such as N-alkylation, acylation, and sulfonation could be relevant, depending on the compound's role in synthesis or potential applications in materials science or pharmacology (Legault & Charette, 2003).
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystalline form, are vital for handling and applying the compound in practical scenarios. These properties can be determined experimentally and are essential for storage, safety, and application in various chemical processes (Jebas, Fun, Quah, Ooi, Rambabu, & Vijayakumar, 2013).
Chemical Properties Analysis
The chemical properties of "N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine" include its reactivity with various reagents, stability under different conditions, and potential for forming derivatives. These properties are foundational for its use in synthetic chemistry and potential pharmacological applications (Pidlypnyi, Kaul, Wolf, Drafz, & Schmidt, 2014).
Aplicaciones Científicas De Investigación
Fluorescence Enhancement
The introduction of N-phenyl substituents to aminostilbenes, a category of compounds related to N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine, leads to enhanced fluorescence properties. These modifications result in more planar ground-state geometries around the nitrogen atom, red shifts in absorption and fluorescence spectra, and a larger charge-transfer character in the fluorescent excited state, thereby increasing fluorescence quantum yields (Yang, Chiou, & Liau, 2002).
Catalytic Applications
Aminopyridines, structurally similar to N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine, have been utilized in synthesizing group 10 metal complexes. These complexes demonstrate significant catalytic activity, including applications in aryl-Cl activation and hydrosilane polymerization, presenting a "phosphine-free" catalyst system for the Suzuki cross-coupling process (Deeken et al., 2006).
Analytical Techniques
In the realm of analytical chemistry, techniques involving microwave-assisted extraction and dispersive liquid-ionic liquid microextraction have been developed for the determination of heterocyclic aromatic amines in cooked beefburgers. This methodology, applicable to compounds like N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine, provides a rapid, efficient, and environmentally friendly approach for analyzing such compounds in food matrices (Agudelo Mesa, Padró, & Reta, 2013).
Metal-Metal Bonding
Research has also delved into the metal-metal bonding in dipalladium species, where ligands similar to N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine play a crucial role. The structural analysis of these complexes has revealed very short Pd-Pd distances, indicating strong sigma-bonding interactions, which are significant for understanding the electronic structure and reactivity of such metal complexes (Deeken, Motz, Bezugly, Borrmann, Wagner, & Kempe, 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-15-11-12-25-22(13-15)27-24(17-9-10-20(28-3)21(14-17)29-4)23-16(2)26-19-8-6-5-7-18(19)23/h5-14,24,26H,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHALWJOZQZIUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC(=C(C=C2)OC)OC)C3=C(NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol](/img/structure/B2483452.png)
![4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2483453.png)
![4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2483455.png)


![7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2483459.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2483461.png)
![N-(3,4-difluorophenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2483463.png)



![3-(2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2483470.png)
